![molecular formula C13H14N4O2 B6638806 N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridazine derivatives and has been shown to have a high affinity for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the brain and other tissues.
Mécanisme D'action
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide binds to TSPO and modulates its activity, leading to various physiological and pathological effects. The exact mechanism of action of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide is still not fully understood, but it is believed to involve the modulation of mitochondrial function, oxidative stress, and inflammation.
Biochemical and physiological effects:
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, oxidative stress, and inflammation. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for TSPO, which allows for the selective targeting of this protein. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential therapeutic applications in various pathological conditions, such as neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide involves the reaction of 3-(dimethylamino)phenylhydrazine with 4,6-dioxo-1,2,3,4-tetrahydro-2-pyridazinecarboxylic acid methyl ester in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have a high affinity for TSPO, which is involved in various physiological processes such as steroidogenesis, apoptosis, and inflammation. TSPO is also upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)10-5-3-4-9(8-10)14-13(19)11-6-7-12(18)16-15-11/h3-8H,1-2H3,(H,14,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDWVZIVCLWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.